molecular formula C6H9BO2S B3021165 3-Ethylthiophenylboronic acid CAS No. 870718-05-1

3-Ethylthiophenylboronic acid

Cat. No.: B3021165
CAS No.: 870718-05-1
M. Wt: 156.02 g/mol
InChI Key: RACFOQUAPQFXII-UHFFFAOYSA-N
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Description

Overview of Arylboronic Acids in Modern Organic Chemistry

Arylboronic acids and their derivatives are a cornerstone of modern organic synthesis, prized for their versatility, high reactivity, and relatively low toxicity. nih.gov These organoboron compounds are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex molecules. rsc.orgdiva-portal.org Their significance was highlighted by the 2010 Nobel Prize in Chemistry, awarded in part to Akira Suzuki for the development of the palladium-catalyzed cross-coupling reaction that bears his name. yonedalabs.commusechem.com

The Suzuki-Miyaura coupling reaction, first reported in 1979, is a powerful method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate. libretexts.orgnumberanalytics.com This reaction is central to the synthesis of biaryls, styrenes, and conjugated alkenes, which are common structural motifs in pharmaceuticals, agrochemicals, and materials science. libretexts.orgresearchgate.net The general mechanism involves a catalytic cycle with a palladium complex, proceeding through oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgnumberanalytics.com

Beyond the well-known Suzuki coupling, arylboronic acids participate in a wide array of other transformations. diva-portal.org These include the Chan-Lam-Evans coupling for C-N and C-O bond formation, Petasis reactions, and even transition-metal-free functionalizations. nih.govresearchgate.net Their utility has expanded to include applications in medicinal chemistry, where they serve as building blocks for bioactive molecules, and in materials science for the development of organic electronics. nih.govmusechem.com The commercial availability and stability of many arylboronic acids further contribute to their widespread use in both academic and industrial research. nih.govorganic-chemistry.org

Historical Context and Significance of Thiophenylboronic Acid Derivatives

The development of sulfur-containing therapeutics has been crucial to the evolution of the pharmaceutical industry, with sulfur-derived functional groups present in a wide range of approved drugs. capes.gov.brscispace.com Thiophenylboronic acids, a specific class of arylboronic acids, combine the versatile reactivity of the boronic acid group with the unique properties imparted by the sulfur-containing thiophene (B33073) or thiophenyl moiety.

The synthesis of sulfur-containing scaffolds is a significant area of medicinal chemistry. capes.gov.br Historically, the preparation of molecules like aryl sulfonamides and sulfones involved multi-step sequences, sometimes requiring harsh conditions or the use of odorous thiols. acs.orgresearchgate.net The advent of modern catalytic methods, including those utilizing boronic acids, has provided more efficient and versatile routes to these important functional groups. acs.org For instance, palladium-catalyzed reactions can now be used to form aryl sulfonamides from arylboronic acids. capes.gov.brnih.gov

Thiophenylboronic acid derivatives are valuable intermediates in the synthesis of various biologically active compounds and materials. For example, they can be used in Suzuki-Miyaura cross-coupling reactions to create complex molecules containing sulfur heterocycles. uwindsor.ca The boronic acid moiety itself can act as a reversible covalent inhibitor of certain enzymes, a property that is being explored in drug design. sprinpub.com The presence of the sulfur atom can influence the electronic properties and biological interactions of the final molecule. Research has shown that thiophene-containing boronic acid derivatives can be poor inhibitors of certain enzymes, demonstrating the impact of the specific heterocyclic core on biological activity. nus.edu.sg

Scope and Research Trajectory of 3-Ethylthiophenylboronic Acid Studies

This compound is a specific derivative that has found application in targeted synthetic methodologies. Research involving this compound often leverages its utility as a building block in palladium-catalyzed cross-coupling reactions to construct more complex molecular architectures.

One notable application is in the synthesis of phthalocyanine (B1677752) derivatives. In a study, this compound was reacted with 4,5-dichlorophthalonitrile (B145054) under Suzuki cross-coupling conditions. cyberleninka.ru This reaction, catalyzed by tetrakis(triphenylphosphine)palladium, aimed to produce a substituted phthalonitrile (B49051), a precursor for creating phthalocyanines with specific peripheral functional groups. cyberleninka.ru The ethylthio group in this context serves to modify the electronic properties and solubility of the final phthalocyanine macrocycle. The study found that adjusting the molar ratio of the reactants could selectively yield the desired substituted nitrile product. cyberleninka.ru

Further research has explored the use of organoboron compounds, including those with sulfur-containing groups, in deseleniative cross-coupling reactions. While not specifically detailing this compound, a 2025 study developed a palladium-catalyzed methodology for coupling aryl alkyl selenides with various arylboronic acids. rsc.org This type of research indicates a trajectory towards expanding the scope of cross-coupling partners, where compounds like this compound could potentially be employed to introduce the 3-ethylthiophenyl moiety into a variety of molecular scaffolds. rsc.org The development of such novel synthetic methods highlights the ongoing effort to find new and practical applications for specific boronic acid derivatives in organic synthesis.

Properties

CAS No.

870718-05-1

Molecular Formula

C6H9BO2S

Molecular Weight

156.02 g/mol

IUPAC Name

(3-ethylthiophen-2-yl)boronic acid

InChI

InChI=1S/C6H9BO2S/c1-2-5-3-4-10-6(5)7(8)9/h3-4,8-9H,2H2,1H3

InChI Key

RACFOQUAPQFXII-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)SCC)(O)O

Canonical SMILES

B(C1=C(C=CS1)CC)(O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethylthiophenylboronic Acid and Its Analogs

Strategic Approaches to the Boronation of Thiophenyl Substrates

The introduction of a boronic acid moiety onto a thiophenyl scaffold can be achieved through several strategic approaches. These methods primarily involve the formation of a carbon-boron bond at a specific position on the aromatic ring.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org The resulting aryllithium intermediate can then be trapped with an appropriate boron electrophile, such as trialkyl borate (B1201080), to furnish the desired boronic acid.

In the context of thiophenyl substrates, the thioether group itself can act as a directing group, although it is considered a weaker DMG compared to groups like amides or methoxy (B1213986) groups. organic-chemistry.org The lone pair of electrons on the sulfur atom can coordinate with the lithium atom of the organolithium reagent, directing deprotonation to the ortho-position. wikipedia.org

General Reaction Scheme for Directed Ortho-Metalation:

Directed Ortho-Metalation Scheme

Step 1: Directed Lithiation: An aryl thioether is treated with a strong base, typically an alkyllithium reagent like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), to generate an ortho-lithiated species. harvard.edu

Step 2: Borylation: The aryllithium intermediate is then reacted with a boron electrophile, such as trimethyl borate or triisopropyl borate, at low temperatures.

Step 3: Hydrolysis: Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final arylboronic acid.

The efficiency of the DoM strategy can be influenced by the nature of the directing group, the choice of the organolithium reagent, and the reaction conditions. For thioanisole (B89551) and its derivatives, the directing ability of the methylthio group can be modest, sometimes leading to mixtures of products or requiring carefully optimized conditions to achieve high regioselectivity.

Transition Metal-Catalyzed Boronation Reactions (e.g., Miyaura borylation)

Transition metal-catalyzed cross-coupling reactions provide a highly versatile and widely used alternative for the synthesis of arylboronic acids. rsc.org The Miyaura borylation reaction, in particular, has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. organic-chemistry.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgacs.org

For the synthesis of 3-ethylthiophenylboronic acid, a suitable starting material would be 3-bromo- (B131339) or 3-iodo-ethylthiobenzene. The reaction proceeds in the presence of a palladium catalyst, a suitable ligand, and a base. nih.gov

Typical Miyaura Borylation Reaction Conditions:

ComponentExamplePurpose
Aryl Halide 3-BromoethylthiobenzeneSubstrate
Boron Reagent Bis(pinacolato)diboron (B₂pin₂)Boron source
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Catalyzes the C-B bond formation nih.gov
Ligand dppf, PPh₃, XPhos scholaris.caStabilizes the catalyst and promotes the reaction
Base KOAc, K₃PO₄Activates the diboron reagent organic-chemistry.org
Solvent Dioxane, Toluene, DMFReaction medium

The choice of catalyst, ligand, and base is crucial for the success of the Miyaura borylation. nih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly improve the efficiency of the catalytic cycle, especially for less reactive aryl chlorides. rsc.org Iridium-catalyzed C-H borylation has also emerged as a powerful method for the direct functionalization of thiophenes and other heterocycles, offering an alternative route that avoids the pre-functionalization required for Miyaura borylation. nih.gov

Functionalization and Derivatization of the Thiophenyl Moiety

Once the thiophenylboronic acid scaffold is in place, further functionalization can be achieved. The boronic acid group itself serves as a versatile handle for a wide array of subsequent transformations, most notably the Suzuki-Miyaura cross-coupling reaction. scholaris.ca This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the thiophenyl ring.

Furthermore, the thioether linkage can be modified. For example, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone can alter the electronic properties and steric profile of the molecule. These transformations can be achieved using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). cyberleninka.ru Such modifications can be useful in tuning the properties of the final compound for specific applications.

Mechanistic Investigations of 3 Ethylthiophenylboronic Acid Reactivity

Fundamental Reaction Pathways and Intermediates

The most prominent reaction pathway for arylboronic acids, including 3-Ethylthiophenylboronic acid, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nrochemistry.comorganic-chemistry.org This reaction forms a new carbon-carbon bond by coupling the boronic acid with an organic halide or triflate. organic-chemistry.orglibretexts.org The process proceeds through a well-established catalytic cycle involving a palladium catalyst. nrochemistry.comwikipedia.org

The fundamental steps of this cycle are:

Oxidative Addition : A low-valent palladium(0) catalyst reacts with the organic halide (R¹-X) to form a new organopalladium(II) intermediate. nrochemistry.comlibretexts.org This step initially forms a cis-palladium complex, which typically isomerizes to the more stable trans-complex. wikipedia.org

Transmetalation : This is the key step where the organic group from the boronic acid is transferred to the palladium(II) complex. For this to occur, the boronic acid must first be activated by a base. organic-chemistry.orgwikipedia.org The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its aryl group (in this case, the 3-ethylthiophenyl group) to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate. wikipedia.org

Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the final cross-coupled product (R¹-R²) and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. nrochemistry.comwikipedia.org

Table 1: Key Stages of the Suzuki-Miyaura Catalytic Cycle
StageDescriptionKey Species Involved
Oxidative AdditionThe Pd(0) catalyst inserts into the carbon-halide bond of the organic halide.Pd(0) catalyst, Organic Halide (R-X), Organopalladium(II) Intermediate (R-Pd-X)
TransmetalationThe organic group is transferred from the activated boronate species to the Pd(II) center.Organopalladium(II) Intermediate, Activated Boronic Acid ([R'-B(OH)₃]⁻), Diorganopalladium(II) Intermediate (R-Pd-R')
Reductive EliminationThe coupled product is expelled from the palladium center, regenerating the Pd(0) catalyst.Diorganopalladium(II) Intermediate, Coupled Product (R-R'), Pd(0) catalyst

Ligand Exchange Dynamics Involving Boronic Acids

The ligands coordinated to the palladium catalyst play a critical role in its stability and reactivity, and their exchange dynamics are a key aspect of the catalytic cycle. Ligand exchange is the process where one ligand in a coordination complex is replaced by another. In the context of boronic acid couplings, this involves the association and dissociation of phosphines, N-heterocyclic carbenes (NHCs), solvent molecules, and the reactants themselves at the metal center. organic-chemistry.orgwur.nl

The formation of boronate esters is a dynamic process, with the equilibrium being sensitive to the pH of the reaction medium. mdpi.com For arylboronic acids, which typically have pKa values around 8, the formation of boronate esters and their subsequent reactions are most dynamic at or near neutral pH. mdpi.com

Table 2: Influence of Ligand Type on Boronic Acid Coupling Dynamics
Ligand ClassGeneral CharacteristicsImpact on Reaction Dynamics
Phosphines (e.g., P(t-Bu)₃, PCy₃)Electron-rich and sterically bulky.Generally promote fast oxidative addition and reductive elimination. Can stabilize the Pd(0) state. organic-chemistry.org
N-Heterocyclic Carbenes (NHCs)Strong sigma-donors, form very stable complexes with palladium.Often lead to highly active and robust catalysts, capable of coupling challenging substrates. wur.nl
Thioether-containing LigandsCan act as bidentate ligands, coordinating through both the primary ligand site and the sulfur atom.Can enhance catalyst performance and activity, even at very low catalyst loadings. organic-chemistry.org

Role of the Thioether Moiety in Reaction Selectivity and Rate

The ethylthio group at the meta-position of this compound is not merely a passive substituent. The sulfur atom, with its lone pairs of electrons, can actively participate in the reaction mechanism, influencing both the rate and selectivity of the transformation.

A key example of this participation is seen in Liebeskind-Srogl cross-coupling reactions, which can couple thioethers with boronic acids using a palladium catalyst co-mediated by a copper(I) salt, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). acs.orgresearchgate.net While this reaction typically involves cleaving a carbon-sulfur bond, the mechanistic principles provide insight into the potential interactions of the thioether moiety.

In such systems, a proposed mechanism suggests a dual role for the copper(I) carboxylate. acs.org The copper(I) center is thought to coordinate to the sulfur atom of the thioether moiety. This interaction polarizes the bond between the palladium catalyst and the sulfur atom of the thioether ligand, facilitating the subsequent transmetalation step with the boronic acid. Simultaneously, the carboxylate portion of the copper salt can coordinate to the trivalent boron atom of the boronic acid, activating it for aryl transfer. acs.org This cooperative mechanism, where the thioether group acts as a coordination site for a co-catalyst, demonstrates its potential to directly modulate the reaction pathway.

Table 3: Proposed Mechanistic Role of the Thioether Moiety in Copper-Mediated Cross-Coupling
ComponentProposed InteractionMechanistic Consequence
Thioether Sulfur AtomCoordinates to the Cu(I) center of the co-catalyst.Polarizes the Palladium-Sulfur bond in the catalytic intermediate. acs.org
Boronic AcidThe boron atom is activated by coordination with the carboxylate from the Cu(I) salt.Facilitates the transfer of the aryl group to the palladium center (transmetalation). acs.org
Overall EffectA cooperative activation of both coupling partners.Enables efficient cross-coupling under mild, neutral conditions. acs.org

Applications in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

3-Ethylthiophenylboronic acid serves as a key precursor in the synthesis of complex, polycyclic aromatic systems, most notably in the creation of substituted phthalocyanines. Phthalocyanines are large, aromatic macrocycles that have applications in materials science and medicine. The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it is effectively utilized to couple this compound with halogenated precursors.

For instance, the reaction of 4,5-dichlorophthalonitrile (B145054) with this compound, catalyzed by a palladium complex such as tetrakis(triphenylphosphine)palladium(0), leads to the formation of 4,5-bis(3-ethylthiophenyl)phthalonitrile. Current time information in Bangalore, IN. This reaction demonstrates the utility of the boronic acid in introducing the ethylthiophenyl group onto a core structure, which can then be used in subsequent macrocyclization reactions to form elaborately substituted phthalocyanines. The efficiency of this coupling can be influenced by the stoichiometry of the reactants. An increase in the molar ratio of this compound to the dichlorophthalonitrile can selectively yield the desired disubstituted product. Current time information in Bangalore, IN.

Table 1: Suzuki Cross-Coupling Reaction for Phthalonitrile (B49051) Synthesis Current time information in Bangalore, IN.

Reactant 1Reactant 2CatalystMolar Ratio (Reactant 1:Reactant 2)Product
4,5-DichlorophthalonitrileThis compoundTetrakis(triphenylphosphine)palladium(0)1:64,5-bis(3-Ethylthiophenyl)phthalonitrile

This interactive table summarizes the key components of the Suzuki cross-coupling reaction used to construct a complex phthalonitrile derivative.

Strategic Functionalization of Thiophenyl Systems

The ethylthio group on the phenyl ring offers a site for further strategic functionalization, adding another layer of complexity and potential utility to the molecules synthesized. The sulfur atom in the ethylthio group can be selectively oxidized to form sulfinyl or sulfonyl groups. This transformation alters the electronic properties and steric profile of the molecule, which can be crucial for tuning its physical or biological characteristics.

The oxidation of the sulfur atom is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperbenzoic acid (m-CPBA). Current time information in Bangalore, IN. For example, the ethylthio-substituted phthalonitrile, synthesized as described previously, can be oxidized to the corresponding ethylsulfonyl derivative. This post-coupling functionalization highlights the strategic advantage of using this compound; it not only facilitates the initial C-C bond formation but also carries a versatile functional handle for subsequent modifications.

Total Synthesis of Natural Products and Pharmaceutical Intermediates Utilizing Boronic Acid Cross-Couplings

Boronic acids are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs), particularly in the area of oncology. researchgate.net While a specific, completed total synthesis of a natural product directly employing this compound is not prominently documented in the literature, its role as a versatile intermediate is clear. Cross-coupling reactions like the Suzuki-Miyaura coupling are indispensable tools in medicinal chemistry for constructing the biaryl and heteroaryl scaffolds that are ubiquitous in drug molecules. researchgate.netresearchgate.net

The synthesis of pharmaceutical intermediates often involves the modular assembly of complex structures. google.comframochem.com this compound is well-suited for this role, allowing for the efficient introduction of the 3-ethylthiophenyl moiety into a larger molecular framework. This fragment can be crucial for establishing the desired pharmacological activity, influencing properties like protein binding, solubility, and metabolism. The ability to further functionalize the thioether group, as mentioned above, adds to its value as a building block for creating libraries of related compounds for drug discovery programs. google.com

Regio- and Stereoselective Transformations Mediated by this compound

Regioselectivity and stereoselectivity are critical concepts in organic synthesis, defining the spatial and orientational outcome of a chemical reaction. beilstein-journals.orgsumitomo-chem.co.jp A reaction is regioselective when it favors bond formation at one position over other possible positions. nih.gov Stereoselective reactions favor the formation of one stereoisomer over others. beilstein-journals.orgysu.am

In the context of Suzuki-Miyaura reactions, the substitution pattern on the phenylboronic acid can significantly influence regioselectivity, especially when reacting with substrates that have multiple potential reaction sites (e.g., polyhalogenated heterocycles). beilstein-journals.orgnih.gov The 3-ethylthiophenyl group in this compound, being in the meta position, exerts specific steric and electronic effects that can direct the coupling to a particular site on a coupling partner. While palladium-catalyzed cross-coupling reactions are highly efficient, achieving high regioselectivity can sometimes be challenging and may be influenced by factors such as the catalyst, ligands, and reaction conditions. nih.gov

Applications in Supramolecular Chemistry and Materials Science

Design and Synthesis of Supramolecular Assemblies

Supramolecular chemistry focuses on the chemistry "beyond the molecule," dealing with the organization of molecules into larger, functional systems through non-covalent interactions. inflibnet.ac.infudan.edu.cn The design and synthesis of these assemblies are crucial for developing new technologies in various fields. chemrxiv.orgrsc.org

Molecular recognition is a fundamental process in both biology and supramolecular chemistry, involving specific interactions between molecules. numberanalytics.commdpi.com Host-guest systems are a prime example, where a larger 'host' molecule is designed to selectively bind a smaller 'guest' molecule through non-covalent forces. numberanalytics.com The boronic acid group in 3-Ethylthiophenylboronic acid is particularly adept at forming reversible covalent bonds with diols, a class of compounds ubiquitous in nature, including saccharides. msu.edu This interaction is a cornerstone for creating synthetic receptors for molecular recognition.

The binding process often involves a variety of intermolecular forces, including hydrogen bonding, π-π stacking, and electrostatic interactions, which collectively contribute to the stability and selectivity of the host-guest complex. numberanalytics.commdpi.com Macrocyclic receptors, for instance, offer pre-organized cavities that can encapsulate guest molecules, thereby altering their physicochemical properties. nih.gov The tunability of these receptors allows for adaptation to various guests, which is essential for applications in sensing and diagnostics. nih.gov

Interaction Type Description Relevance to this compound
Boronic Acid-Diol Interaction Reversible covalent bond formation between the boronic acid and a 1,2- or 1,3-diol. mdpi.comEnables the selective recognition and binding of saccharides and other diol-containing molecules.
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and a highly electronegative atom. numberanalytics.comContributes to the overall stability of the host-guest complex.
π-π Stacking Attractive, noncovalent interactions between aromatic rings. numberanalytics.comThe phenyl ring of the molecule can participate in these interactions, further stabilizing the supramolecular assembly.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. mdpi.comThe ethylthio and phenyl groups provide hydrophobic character, influencing self-assembly in aqueous environments.

Self-assembly is the spontaneous organization of individual components into ordered structures. fudan.edu.cn Boronic acids are effective building blocks for self-assembly due to their ability to form reversible boronate esters with diols and to self-condense into boroxines. researchgate.net The directional and reversible nature of the boronic acid-diol interaction is a key advantage in constructing well-defined supramolecular architectures. msu.edu

These self-assembly processes can be influenced by external stimuli, such as the presence of specific guest molecules (like saccharides) or changes in pH. msu.edu For instance, the binding of a diol to a boronic acid can trigger a change in the assembly's structure or properties, which is the basis for many sensing applications. msu.edu The formation of Langmuir films at the air-water interface is one example where boronic acids self-assemble into monolayers that can selectively respond to saccharides in the subphase. researchgate.net

Development of Functional Materials and Hybrid Systems

The integration of this compound into larger molecular frameworks and materials leads to the development of functional systems with tailored properties.

Phthalocyanines (Pcs) and naphthalocyanines (nPcs) are large, planar macrocyclic compounds with extensive π-conjugated systems. mdpi.com Their unique electronic and optical properties make them suitable for applications in areas like photovoltaics and corrosion inhibition. mdpi.com The functionalization of these frameworks with boronic acid groups, such as those from this compound, can enhance their properties and introduce new functionalities.

For example, the introduction of peripheral groups can modify the electronic and steric effects of the phthalocyanine (B1677752) chromophore, influencing their aggregation behavior and performance. mdpi.com While direct studies detailing the integration of this compound into these specific frameworks are not prevalent in the provided search results, the principles of modifying Pcs and nPcs with functional substituents are well-established. The boronic acid moiety would offer a reactive site for further modification or for creating sensor arrays based on diol binding.

Hybrid nanoparticles combine the properties of different materials, such as lipids and polymers, to create advanced drug delivery systems and diagnostic tools. nih.govdovepress.com These nanoparticles can be functionalized with targeting ligands to enhance their specificity. dovepress.com The conjugation of boronic acids to nanoparticles allows for the specific targeting of cells or tissues that overexpress sialic acids, which are cis-diol-containing sugars found on cell surfaces. mdpi.com

Lipid-polymer hybrid nanoparticles (LPHNPs) are a prominent example, typically consisting of a polymer core, a lipid monolayer, and an outer PEGylated lipid layer for stability. dovepress.com Boronic acid moieties can be incorporated into this structure to create pH-sensitive or targeted delivery systems. nih.gov For instance, gold nanoparticles functionalized with 4-mercaptophenylboronic acid have been used in electrochemical sensors. nih.gov Similarly, this compound could be conjugated to nanoparticles to create systems for targeted therapy or diagnostics.

Nanoparticle Type Core Components Surface Functionalization Potential Application
Lipid-Polymer Hybrid Nanoparticles (LPHNPs) Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL) nih.govnih.govLipid-PEG, Targeting ligands (e.g., antibodies, aptamers) dovepress.comTargeted drug delivery, Immunotherapy nih.govdovepress.com
Gold Nanoparticles (AuNPs) GoldThiolated molecules (e.g., 4-mercaptophenylboronic acid) nih.govBiosensing, Electrochemical detection nih.gov
Iron Oxide Nanoparticles (SPIONs) Iron OxideOleic acid, Polymers (e.g., α-CD-OEI) nih.govGene delivery, Magnetic resonance imaging nih.gov

The creation of ordered molecular layers on surfaces is crucial for developing sensors, electronic devices, and biocompatible materials. rsc.orgresearchgate.net Supramolecular assembly provides a "bottom-up" approach to construct these functional surfaces. fudan.edu.cn The layer-by-layer (LbL) assembly technique is a versatile method for creating multilayer thin films with precise control over their thickness and composition. mdpi.com

Boronic acids are particularly useful in this context. LbL films can be constructed using polymers modified with phenylboronic acid (PBA), which can interact with polyvinyl alcohol (PVA). mdpi.com These films can be designed to be responsive to stimuli like glucose or reactive oxygen species (ROS), as the boronate ester bonds can be cleaved under specific conditions. mdpi.com The functionalization of surfaces, such as those of iron oxide nanoparticles, with supramolecular hosts like cyclodextrins allows for subsequent host-guest interactions to attach other molecules, creating multifunctional platforms. nih.gov this compound, with its potential for both boronate ester formation and interactions via its ethylthio group, could be a valuable component in the design of such complex, functional surfaces and heterostructures.

Applications in Chemical Biology

Development of Chemical Tools and Probes for Biological Systems

Boronic acids are fundamental in the design of chemical tools and probes for sensing and detecting biologically important molecules and processes. nih.govnih.gov Their utility stems from the ability to form stable but reversible boronate esters with 1,2- and 1,3-diols, which are common motifs in biological molecules like saccharides and certain glycoproteins. nih.gov

Fluorescent probes incorporating a boronic acid group have been developed to detect and quantify biologically relevant analytes. nih.gov For example, boronate-based molecular probes are recognized as highly effective tools for the detection of biological oxidants such as hydrogen peroxide (H₂O₂) and peroxynitrite. frontiersin.org The design of these probes often involves masking a fluorophore with the boronic acid group; upon reaction with the target analyte (like H₂O₂), the boron-carbon bond is cleaved, leading to the release and activation of the fluorophore, which produces a detectable signal. frontiersin.org This strategy has been used to create probes that can monitor aldehyde levels in living systems and even quantify NADH in biological samples. nih.govrsc.org

Table 1: Examples of Boronate-Based Probes and Their Targets

Probe Type Target Analyte Mechanism of Action Application
Fluorescent Phenylboronic Acids Monosaccharides Reversible covalent bonding with diols on the saccharide-rich peptidoglycan layer of bacteria. nih.gov Detection of Gram-positive bacteria. nih.gov
Boronate-Masked Fluorophores Hydrogen Peroxide (H₂O₂), Peroxynitrite Oxidative cleavage of the C–B bond, releasing the fluorescent reporter. frontiersin.org Detection and quantification of reactive oxygen species in cells and tissues. frontiersin.org
NADH-Binding Boronic Acid Probes Reduced Nicotinamide Adenine Dinucleotide (NADH) Boronic acid binds to the diol moiety of NADH, accelerating a turn-on fluorescence reaction. nih.gov Quantifying NADH levels and evaluating intracellular metabolic states. nih.gov

Ligand Design for Biomolecular Targets

The boronic acid functional group has proven to be a valuable component in the design of potent and selective ligands for various biomolecular targets, most notably enzymes. nih.gov The ability of the boron atom to act as a transition-state analog by forming a stable, tetrahedral adduct with a key catalytic residue (like serine or threonine) is a cornerstone of its use in inhibitor design. nih.gov

One of the most successful examples is the proteasome inhibitor Bortezomib (Velcade®), a dipeptidyl boronic acid. nih.gov It was developed through systematic screening and demonstrated significant cytotoxic behavior against cancer cell lines by inducing cell cycle arrest. nih.gov Its high potency and efficacy led to its approval as an anticancer drug, highlighting the therapeutic potential of boronic acid-containing ligands. nih.gov

The rational design of boronic acid-based ligands relies on fundamental principles of molecular recognition. Key interactions that stabilize the protein-ligand complex include:

Reversible Covalent Bonding: The primary interaction involves the electrophilic boron atom forming a covalent bond with a nucleophilic residue, often a serine in the active site of a protease. This mimics the tetrahedral intermediate of peptide bond hydrolysis.

Hydrogen Bonding: The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, forming critical interactions with backbone amides or side chains within the binding pocket.

Hydrophobic and van der Waals Interactions: The phenyl ring and other substituents on the boronic acid can engage in favorable hydrophobic and aromatic (π-stacking) interactions with nonpolar residues in the target protein, enhancing binding affinity and specificity.

Recent advances in computational modeling, such as AlphaFold 3, are enhancing the ability to predict the 3D structures of protein-ligand complexes with high accuracy, which can guide the rational design of new therapeutics. isomorphiclabs.com These tools can model how a ligand, potentially containing a boronic acid, will bind within a protein's active site, allowing for the optimization of these crucial interactions. isomorphiclabs.com

Boronic acid-containing ligands are effective modulators of macromolecular function, primarily through the inhibition of enzyme activity. nih.gov The inhibition mechanism often involves the formation of a stable, yet reversible, complex that blocks the enzyme's active site. nih.gov

For instance, the boronic acid-based antifungal agent AN2690 works by inhibiting leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis. nih.gov It achieves this through a dual mechanism: the boroxole (a cyclic boronic ester) moiety of the inhibitor first binds to the 3'-adenosine of the tRNA molecule, and this resulting adduct then physically blocks the editing active site of the enzyme, inhibiting its function. nih.gov This example illustrates how boronic acids can be incorporated into sophisticated molecular designs to achieve highly specific modulation of protein activity. nih.gov

Strategies for Endogenous Protein Labeling and Profiling

While there is no specific evidence of 3-Ethylthiophenylboronic acid being used for protein labeling, the principles of this field offer a potential context for such a molecule. Endogenous protein labeling aims to visualize and study proteins in their native cellular environment, which can be achieved through various chemical biology strategies. nih.govplos.org

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to measure the activity of entire enzyme families directly in native biological systems. nih.govrsc.org ABPP relies on chemical probes that typically consist of three parts: a reactive group (or "warhead") that covalently binds to an active site residue, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection or enrichment. nih.gov

A boronic acid could theoretically serve as a reactive warhead in an ABPP probe designed to target enzymes that interact with diols or have a key active site nucleophile. However, much of the existing ABPP research has focused on electrophilic probes targeting nucleophilic amino acids like serine and cysteine. nih.govnih.gov More recent "reverse-polarity" ABPP methods use nucleophilic probes to target electrophilic sites on proteins. nih.gov

Another major strategy for protein labeling is the site-specific incorporation of unnatural amino acids (UAAs) bearing bioorthogonal functional groups (like azides or alkynes) into a protein of interest. nih.gov These functional groups can then be selectively reacted with a probe in a "click" chemistry reaction. nih.gov A molecule like this compound would not be directly used in this approach but could be a synthetic precursor for creating a UAA with desired properties.

Table 2: General Strategies for Protein Labeling & Profiling

Strategy Description Key Components Relevance of Boronic Acids
Activity-Based Protein Profiling (ABPP) Uses reactive chemical probes to covalently label active enzymes in complex proteomes. nih.govrsc.org Warhead (reactive group), Linker, Reporter Tag (e.g., biotin, fluorophore). nih.gov The boronic acid moiety could potentially serve as a warhead for targeting specific enzyme classes (e.g., serine proteases).
Genetic Code Expansion An unnatural amino acid (UAA) with a bioorthogonal handle is incorporated into a protein at a specific site via an engineered tRNA/synthetase pair. nih.gov Unnatural Amino Acid (UAA), Bioorthogonal Reaction (e.g., "click" chemistry), Fluorescent Dye. nih.gov Not directly involved, but boronic acids could be part of a UAA structure to probe protein-carbohydrate interactions.

| Split Fluorescent Proteins | A protein of interest is tagged with a small fragment of a fluorescent protein (FP). When a larger FP fragment is expressed in the same cell, they reconstitute to form a functional, fluorescent complex. nih.govbiorxiv.org | Small FP fragment (e.g., mNG2₁₁), Large FP fragment (e.g., mNG2₁₋₁₀). nih.gov | Not applicable to this method. |

Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation and Interaction Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within 3-Ethylthiophenylboronic acid and analyzing how it interacts with other molecules. These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that lead to a change in the molecule's polarizability. nih.gov

For this compound, the key functional groups—the O-H and B-O bonds of the boronic acid, the C-S bond of the thioether, the aromatic C-C and C-H bonds, and the aliphatic C-H bonds of the ethyl group—all have characteristic vibrational frequencies.

Key Expected Vibrational Bands:

O-H Stretching: A very broad and strong absorption is expected in the IR spectrum, typically in the range of 3200-3400 cm⁻¹, characteristic of the hydrogen-bonded O-H groups in the boronic acid moiety. cdnsciencepub.com The broadness is a hallmark of hydrogen bonding, which is prevalent in boronic acids, often leading to the formation of dimeric or oligomeric structures in the solid state.

Aromatic C-H Stretching: These vibrations typically appear as sharp, medium-intensity bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). vscht.cz

Aliphatic C-H Stretching: The ethyl group's C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. libretexts.org

C=C Aromatic Ring Stretching: The stretching of the carbon-carbon bonds within the phenyl ring gives rise to several bands of variable intensity, typically in the 1450-1600 cm⁻¹ region. rsc.org

B-O Stretching: A strong and characteristic band for the B-O single bond stretch is expected between 1300 cm⁻¹ and 1400 cm⁻¹. cdnsciencepub.comnih.gov

C-S Stretching: The carbon-sulfur stretching vibration is typically weaker and appears in the fingerprint region, generally between 600-800 cm⁻¹.

B-C Stretching: The boron-carbon bond stretch is also found in the fingerprint region, often around 1000-1100 cm⁻¹. researchgate.net

O-H Bending: The out-of-plane bending of the O-H group can be observed as a broad band around 650-700 cm⁻¹.

The formation of supramolecular structures, such as the cyclic anhydride (B1165640) trimer (a boroxine), can be detected by the disappearance of the O-H stretching band and the appearance of new bands characteristic of the B-O-B linkage. nih.gov Similarly, interaction with diols to form boronate esters would lead to significant changes in the B-O and C-O stretching regions. researchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Typical Intensity
Boronic Acid (O-H)Stretching3200 - 3400Strong, Broad
Aromatic C-HStretching3000 - 3100Medium, Sharp
Aliphatic C-H (Ethyl)Stretching2850 - 3000Medium-Strong
Aromatic C=CRing Stretching1450 - 1600Variable
Boronic Acid (B-O)Stretching1300 - 1400Strong
Boronic Acid (B-C)Stretching1000 - 1100Medium
Thioether (C-S)Stretching600 - 800Weak-Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) for Structural Assignment and Mechanistic Studies

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹¹B), one can map out the carbon-hydrogen framework, identify the electronic environment of the boron atom, and study dynamic processes.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons.

Aromatic Protons: The four protons on the phenyl ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the substitution pattern (at positions 1, 3), they will exhibit complex splitting patterns (multiplets) resulting from coupling to each other.

Ethyl Group Protons: The ethyl group (-CH₂CH₃) will show a characteristic pattern: a quartet for the methylene (B1212753) (-CH₂) protons (split by the three methyl protons) and a triplet for the methyl (-CH₃) protons (split by the two methylene protons). The methylene quartet is expected around 2.5-3.0 ppm, being adjacent to the electron-withdrawing sulfur atom. The methyl triplet would appear further upfield, around 1.2-1.5 ppm. mdpi.com

Boronic Acid Protons: The two hydroxyl protons of the B(OH)₂ group typically appear as a broad singlet. Its chemical shift is highly variable (can range from 4 to 9 ppm) as it depends on concentration, solvent, temperature, and water content due to chemical exchange. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the phenyl ring. The carbon atom directly bonded to the boron (ipso-carbon) is often difficult to observe due to quadrupolar relaxation from the boron nucleus. nih.gov Its chemical shift would be around 130-135 ppm but is typically broad. The carbon bonded to the sulfur atom would appear in a similar region. The other four aromatic carbons would have shifts in the general range of 125-140 ppm. researchgate.net

Ethyl Group Carbons: Two signals are expected for the ethyl group. The methylene carbon (-CH₂) attached to sulfur will be downfield (around 25-35 ppm), while the terminal methyl carbon (-CH₃) will be upfield (around 10-20 ppm).

¹¹B NMR Spectroscopy: ¹¹B NMR is particularly diagnostic for boron-containing compounds. blogspot.com

For a trigonal (sp²-hybridized) arylboronic acid like this compound, a single, relatively broad signal is expected in the range of +27 to +31 ppm. acs.orgsdsu.edu

The chemical shift and the line width of this signal are sensitive to the boron atom's coordination environment. For instance, upon reaction with a diol to form a tetrahedral (sp³-hybridized) boronate ester, the ¹¹B signal would shift significantly upfield to a range of +5 to +15 ppm. nd.edu This shift is a key diagnostic tool for studying the binding of boronic acids to sugars and other diol-containing molecules. nih.gov

Table 2: Predicted NMR Spectral Data for this compound

NucleusGroupPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹HB(OH)₂4.0 - 9.0Broad Singlet
¹HAromatic (4H)7.0 - 8.0Multiplets
¹H-S-CH₂-CH₃2.5 - 3.0Quartet
¹H-S-CH₂-CH₃1.2 - 1.5Triplet
¹³CAromatic (C-B)~130 - 135Singlet (Broad)
¹³CAromatic (C-S)~135 - 140Singlet
¹³CAromatic (4 C-H)125 - 138Singlets
¹³C-S-CH₂-CH₃25 - 35Singlet
¹³C-S-CH₂-CH₃10 - 20Singlet
¹¹BB(OH)₂27 - 31Broad Singlet

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula is C₈H₁₁BO₂S, giving a monoisotopic mass of approximately 182.05 Da.

In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) would be observed, confirming the molecular weight. The fragmentation pattern provides a fingerprint that can help confirm the structure.

Expected Fragmentation Pathways:

Loss of Water: Dehydration of the boronic acid moiety is a common fragmentation pathway.

Loss of Ethyl Group: Cleavage of the ethyl-sulfur bond could lead to a fragment from the loss of a C₂H₅ radical.

Cleavage of the C-S bond: Fission of the phenyl-sulfur bond would result in fragments corresponding to the ethylthio group and the phenylboronic acid radical cation.

Fragmentation of the Boronic Acid Group: In negative ion mode studies on phenylboronic acid, the formation of BO⁻ (m/z 27) and BO₂⁻ (m/z 43) fragments has been shown to be a dominant process. nih.govnih.gov Similar fragmentation would be expected for this derivative.

Formation of Boroxine: Under certain conditions, especially with heating in the mass spectrometer source, boronic acids can undergo dehydration to form a trimeric boroxine, which would be detectable at a much higher mass-to-charge ratio.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z (Mass/Charge)Possible Fragment IdentityFragmentation Process
182[C₈H₁₁BO₂S]⁺Molecular Ion (M⁺)
164[C₈H₉BOS]⁺Loss of H₂O
153[C₆H₆BO₂S]⁺Loss of Ethyl group (•C₂H₅)
121[C₆H₆BO₂]⁺Loss of Thioethyl group (•SC₂H₅)
43[BO₂]⁻Fragmentation of boronic acid (negative mode)
27[BO]⁻Fragmentation of boronic acid (negative mode)

Advanced Spectroscopic Techniques for Investigating Supramolecular Interactions

Phenylboronic acids are well-known for their ability to form larger, non-covalently linked structures, a key area of supramolecular chemistry. longdom.org Advanced spectroscopic techniques are crucial for studying these assemblies.

Two-Dimensional (2D) NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are invaluable for determining the spatial proximity of atoms within a supramolecular assembly. jst.go.jp For example, these methods can confirm the head-to-tail or head-to-head arrangement in self-assembled dimers or polymers of boronic acids by detecting through-space interactions between protons on different monomer units. jst.go.jp

Diffusion-Ordered NMR Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules. It can distinguish between monomers, dimers, and higher-order oligomers in solution, providing direct evidence of aggregation and information about the size of the supramolecular species. jst.go.jp

X-ray Crystallography/Diffraction: While not a spectroscopic technique in the traditional sense, single-crystal X-ray diffraction provides the most definitive structural information for well-ordered solids. nih.gov It can precisely map the atomic positions in a supramolecular assembly, revealing the exact nature of the hydrogen bonds and other intermolecular forces that hold the structure together. Powder X-ray diffraction (PXRD) can be used to study the structure of polycrystalline materials. jst.go.jp

Fluorescence Spectroscopy: When phenylboronic acids are incorporated into fluorescent molecules, their binding to other species (like sugars) can cause a change in the fluorescence emission. nih.gov This change can be used to study the binding thermodynamics and kinetics of supramolecular complex formation.

These advanced methods, often used in combination, allow for a deep understanding of the complex, non-covalent chemistry that governs the behavior of this compound in the condensed phase and in the presence of binding partners.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating the intrinsic properties of phenylboronic acids. researchgate.netresearchgate.net For a molecule like 3-Ethylthiophenylboronic acid, these methods would be employed to build a comprehensive electronic and structural profile.

Electronic Structure and Bonding Analysis

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energies and spatial distributions of HOMO and LUMO determine the molecule's electronic behavior, such as its ability to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net For substituted phenylboronic acids, this gap is typically in the range of 5-6 eV. researchgate.net

Table 9.1: Representative Theoretical Parameters for Phenylboronic Acid Derivatives

Parameter Typical Method Information Gained
Optimized Geometry DFT (e.g., B3LYP/6-311++G(d,p)) Bond lengths, bond angles, dihedral angles
HOMO Energy DFT Electron-donating ability
LUMO Energy DFT Electron-accepting ability
HOMO-LUMO Gap DFT Chemical reactivity, electronic excitation energy

This table is illustrative and based on typical computational studies of similar compounds. Specific values for this compound are not available.

Prediction of Reactivity and Spectroscopic Signatures

Quantum chemical methods are also used to predict how a molecule will react and how it will appear in various spectroscopic analyses.

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Spectroscopic Prediction: Theoretical calculations can predict vibrational frequencies (FT-IR, Raman) and electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions that correspond to UV-Vis absorption peaks. researchgate.net The calculated NMR chemical shifts (¹H, ¹³C), often using the Gauge-Invariant Atomic Orbital (GIAO) method, can be correlated with experimental data to confirm the molecular structure. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

While quantum calculations examine static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. steeronresearch.com An MD simulation for this compound would model the movements of its atoms, revealing its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor. nih.govmdpi.com

Such simulations can identify the most stable conformers of the molecule by exploring its potential energy surface. For phenylboronic acids, a key area of conformational freedom is the orientation of the boronic acid group's hydroxyl moieties relative to the phenyl ring. longdom.org Analysis of the simulation trajectory can reveal preferred orientations and the energy barriers between different conformations.

Computational Elucidation of Reaction Mechanisms in Catalysis and Synthesis

Computational chemistry is invaluable for studying reaction mechanisms, providing a level of detail that is often inaccessible through experiments alone. For reactions involving this compound, such as Suzuki-Miyaura cross-coupling, DFT calculations can be used to:

Map the entire reaction pathway.

Identify transition state structures.

Calculate activation energies for each step.

This allows researchers to understand the factors that control the reaction's speed and selectivity, and to rationalize experimental observations.

In Silico Design of Novel Boron-Containing Chemical Entities

The principles of computational chemistry are central to the rational design of new molecules. By using this compound as a starting scaffold, computational tools can be used to predict how modifying its structure would affect its properties. mdpi.comresearchgate.net For example, researchers could computationally screen a virtual library of derivatives with different substituents to identify candidates with enhanced electronic properties, improved reactivity for a specific application, or better binding affinity to a biological target. researchgate.net This in silico approach significantly accelerates the discovery process by prioritizing the most promising candidates for synthesis and experimental testing. steeronresearch.com

Future Directions and Emerging Research Avenues

Sustainable Synthesis of 3-Ethylthiophenylboronic Acid

The chemical industry's shift towards greener manufacturing processes presents a significant area of research for the synthesis of this compound. Current synthetic routes often rely on traditional methods that may involve harsh reagents, significant energy consumption, and the generation of substantial waste. Future research will prioritize the development of more sustainable and environmentally benign synthetic protocols.

Key areas of investigation will likely include:

Green Solvents and Reagents: A move away from volatile organic solvents towards water, supercritical fluids, or bio-based solvents will be a primary focus. Research into the use of less toxic and more sustainable reagents for the borylation step is also crucial.

Renewable Feedstocks: Exploration into synthesizing the core phenylthioether structure from renewable resources, such as lignin, which is an abundant source of aromatic compounds, could provide a sustainable alternative to petroleum-based starting materials. kit.edu The development of catalytic processes to convert bio-derived platform chemicals into the necessary precursors for this compound is a promising long-term goal.

Catalyst Efficiency and Recyclability: The development of highly efficient catalytic systems that can be easily recovered and reused is a cornerstone of green chemistry. rsc.org For the synthesis of this compound, this could involve designing heterogeneous catalysts or employing catalyst systems that operate under milder conditions, thereby reducing energy input. Research into protocols for the oxidative cleavage of olefins to produce valuable carboxylic acids using recyclable heterogeneous vanadium catalysts has demonstrated the potential for such sustainable approaches. rsc.org

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel ("one-pot") can significantly improve efficiency by reducing the need for intermediate purification steps, minimizing solvent use, and saving time and energy. mdpi.com Applying this concept to the synthesis of this compound from basic precursors represents a significant synthetic challenge and a rewarding research direction.

Integration with Automated Synthesis and Flow Chemistry

The integration of automated systems and continuous flow chemistry offers transformative potential for the synthesis and derivatization of this compound. These technologies provide enhanced control over reaction parameters, improve safety and scalability, and facilitate high-throughput experimentation. vapourtec.comresearchgate.net

Future research in this domain will focus on:

High-Throughput Screening: Automated platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for synthesizing this compound with high yield and purity. vapourtec.com

Library Synthesis for Drug Discovery: By coupling automated liquid handling with flow reactors, vast libraries of derivatives based on the this compound scaffold can be synthesized. uclm.es This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

On-Demand Production: Flow chemistry allows for the production of chemical compounds on demand and at the desired scale, minimizing the need for storing large quantities of potentially reactive intermediates. researchgate.net This is particularly advantageous for managing unstable reagents that can be generated and consumed in-line. uclm.esbeilstein-journals.org

Process Intensification: Flow reactors, with their high surface-area-to-volume ratios, enable superior heat and mass transfer. rsc.org This allows for reactions to be run under more intense conditions (higher temperatures and pressures) safely, often leading to dramatically reduced reaction times and increased efficiency.

The development of a robust, automated flow synthesis for this compound would not only make the compound more accessible but also accelerate the discovery of its new applications by enabling the rapid synthesis of novel analogs.

Exploration of Novel Catalytic Systems and Reactivity Modes

While palladium-catalyzed cross-coupling reactions are the hallmark of boronic acid chemistry, there is a continuous drive to discover new catalytic systems that are cheaper, more sustainable, and offer novel reactivity.

Emerging research avenues include:

Earth-Abundant Metal Catalysis: There is growing interest in replacing precious metal catalysts like palladium with more abundant and less toxic metals such as iron, copper, or nickel. Developing catalytic systems based on these metals for the efficient synthesis of this compound and for its use in cross-coupling reactions is a major goal. For instance, novel iron-based catalyst systems have shown high efficiency in other chemical transformations. rsc.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. wordpress.com Applying this technology to develop new methods for synthesizing this compound or to uncover novel reactions that it can undergo is a fertile area for exploration.

Dual-Functionality Exploitation: The this compound molecule possesses two distinct functional handles: the boronic acid group and the thioether linkage. Future research could explore reactions that engage both functionalities, either sequentially or concurrently, to build complex molecular architectures. The sulfur atom could act as a directing group or a point for further functionalization, opening up reactivity modes not accessible to simple phenylboronic acids.

New Coupling Partners: Expanding the scope of coupling partners for this compound beyond the traditional aryl halides in Suzuki-Miyaura reactions is an ongoing effort. Research into its coupling with other electrophiles or even nucleophiles through novel catalytic cycles will broaden its synthetic utility.

Advanced Applications in Interdisciplinary Sciences

The unique structural features of this compound make it a highly attractive candidate for applications that span across chemistry, biology, and materials science.

Sensing and Diagnostics: Boronic acids are well-known for their ability to reversibly bind with diols, a property extensively used in the development of sensors for saccharides like glucose. nih.gov The this compound moiety could be incorporated into electrochemical or fluorescent sensors. The thioether group might enhance its binding to certain analytes or provide a secondary mechanism for signal transduction. For example, boronic acid-functionalized materials have been used in the development of sensors for detecting species like dopamine (B1211576) and glucose. nih.gov There is potential for developing sensors based on this compound for detecting biologically relevant molecules or environmental contaminants. mdpi.commdpi.comfrontiersin.org

Bioimaging: Fluorescent probes and contrast agents are essential tools in biomedical research and diagnostics. This compound can serve as a key building block for creating such imaging agents. It could be tethered to fluorophores or other imaging moieties, with the boronic acid group acting as a targeting vector for specific glycosylated proteins or cell surfaces. Polymers containing thiophene (B33073) units have been explored in imaging applications, suggesting that the ethylthiophenyl group could contribute valuable properties. nih.gov

Drug Discovery and Development: Boronic acids are a privileged scaffold in medicinal chemistry. nih.gov this compound can be used as a versatile starting material in the synthesis of complex molecules with potential therapeutic activities. mdpi.com Its derivatives could be explored as enzyme inhibitors or as components of targeted drug delivery systems. nih.gov The lipophilic ethylthio group can modulate the pharmacokinetic properties of a drug candidate, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, polymers derived from amino acids like poly(α-L-glutamic acid) are used in drug delivery, indicating the broad interest in functional acid-based materials in medicine. mdpi.comnih.gov

Q & A

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer : Store under argon at –20°C in amber vials to avoid moisture/light exposure. Pre-purge storage containers with N₂ and use desiccants (silica gel). Handle in gloveboxes for air-sensitive reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.